Dispiro[3.0.35.14]nonan-9-ylmethanol
Description
Contextualization within Dispiro Compound Chemistry and Architectures
Dispiro compounds are a class of organic molecules featuring two spirocyclic rings that share a single common atom. This structural motif imparts a high degree of rigidity and a well-defined three-dimensional geometry. The parent structure, dispiro[3.0.3.1]nonane, is a polycyclic hydrocarbon that has been a subject of interest due to its unique topology and inherent ring strain. The nomenclature, as defined by IUPAC, precisely describes the connectivity of the rings, with the numbers in the brackets indicating the number of carbon atoms in each ring bridging the spiro atoms.
The architecture of dispiro compounds can be quite diverse, ranging from simple systems to highly complex polycyclic frameworks. These structures have found applications in various fields, including medicinal chemistry, materials science, and catalysis, owing to their conformational rigidity and ability to present substituents in a precise spatial arrangement.
Structural Peculiarities and Stereochemical Considerations of Dispiro[3.0.3.1]nonan-9-ylmethanol
The structure of Dispiro[3.0.3.1]nonan-9-ylmethanol is notable for its compact and strained framework. The presence of two cyclobutane (B1203170) rings and a central cyclopropane (B1198618) ring results in significant angle strain, which in turn influences the molecule's reactivity. The spirocyclic nature of the molecule, with the central carbon atom (C5) being a common point for both cyclobutane rings, creates a highly symmetric core.
Table 1: Key Structural and Stereochemical Features of Dispiro[3.0.3.1]nonan-9-ylmethanol
| Feature | Description |
| Core Structure | Two cyclobutane rings spiro-fused to a central cyclopropane ring. |
| Spiro Atom | A single carbon atom (C5) is shared by the two cyclobutane rings. |
| Functional Group | A hydroxymethyl (-CH2OH) group at the 9-position of the cyclopropane ring. |
| Stereochemistry | The presence of a stereocenter at the carbon bearing the hydroxymethyl group leads to the existence of enantiomers. The rigid framework can also lead to diastereomers if other substituents are present. |
| Ring Strain | Significant angle strain due to the presence of cyclobutane and cyclopropane rings, influencing reactivity. |
Overview of Current Research Trajectories and Academic Significance Involving Dispiro[3.0.3.1]nonan-9-ylmethanol
While direct research on Dispiro[3.0.3.1]nonan-9-ylmethanol is still emerging, the academic significance of this compound and its derivatives can be inferred from studies on the parent dispiro[3.0.3.1]nonane scaffold and related functionalized systems.
Synthesis and Functionalization: A primary research trajectory involves the development of efficient synthetic routes to the dispiro[3.0.3.1]nonane core and its subsequent functionalization. The synthesis of the parent dispiro[3.0.3.1]nonane has been achieved from bicyclobutylidene through the addition of methylene. researchgate.net The introduction of a hydroxymethyl group at the 9-position likely requires a multi-step sequence, potentially involving the functionalization of a precursor such as 9-oxa-dispiro[3.0.3.1]nonane or the corresponding carboxylic acid derivative, 9-Amino-dispiro[3.0.3.1]nonane-9-carboxylic acid. spectrabase.com
Exploration of Reactivity: The inherent ring strain of the dispiro[3.0.3.1]nonane system makes it a target for studies on ring-opening reactions and rearrangements. The hydroxymethyl group in Dispiro[3.0.3.1]nonan-9-ylmethanol can serve as a directing group or a reactive site for such transformations, potentially leading to the synthesis of novel and complex molecular architectures.
Applications in Medicinal Chemistry and Materials Science: The rigid three-dimensional structure of dispiro compounds is highly desirable for the design of pharmacologically active molecules and advanced materials. The defined spatial orientation of the hydroxymethyl group in Dispiro[3.0.3.1]nonan-9-ylmethanol could be exploited for specific interactions with biological targets or for the construction of ordered supramolecular assemblies. Research into related nitro- and amino-derivatives of dispiro[3.0.3.1]nonane suggests potential applications in energetic materials and as building blocks for pharmaceuticals. spectrabase.comresearchgate.net
Table 2: Potential Research Applications of Dispiro[3.0.3.1]nonan-9-ylmethanol and its Derivatives
| Research Area | Potential Application | Rationale |
| Synthetic Chemistry | Development of novel synthetic methodologies. | The strained and unique structure presents a challenge and an opportunity for new reaction discovery. |
| Medicinal Chemistry | Scaffold for drug discovery. | The rigid framework allows for precise positioning of functional groups to interact with biological targets. |
| Materials Science | Building block for polymers and functional materials. | The defined three-dimensional structure can lead to materials with unique properties. |
| Catalysis | Ligand for asymmetric catalysis. | The chiral nature of the molecule and its rigid backbone could be utilized in the design of new catalysts. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dispiro[3.0.35.14]nonan-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h8,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJNPYSUTXCSHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Construction of Dispiro 3.0.35.14 Nonan 9 Ylmethanol
Strategic Retrosynthetic Approaches to the Dispiro[3.0.35.14]nonane Skeleton
A retrosynthetic analysis of the dispiro[3.0.35.14]nonane skeleton reveals several plausible disconnection points. A primary strategy involves the sequential or simultaneous formation of the two cyclobutane (B1203170) rings. One logical disconnection is across the C-C bonds of one of the cyclobutane rings, suggesting a [2+2] cycloaddition as a key forward synthetic step. This approach could involve the reaction of an exocyclic methylene cyclobutane derivative with a suitable ketene or alkene.
Another retrosynthetic approach could involve a ring-rearrangement metathesis (RRM) of a suitably substituted precursor. niscpr.res.in This strategy would entail the formation of a larger ring system that can then be contracted to the desired dispiro[3.0.3.1]nonane core. Furthermore, a disconnection could be envisioned that breaks the spirocyclic core into two separate cyclobutane precursors, which could then be joined through a spiro-annulation reaction. The choice of a specific retrosynthetic pathway will largely depend on the availability and stereochemical control of the required precursors.
Precursor Design and Selection for Dispiro[3.0.35.14]nonan-9-ylmethanol Synthesis
The successful synthesis of this compound hinges on the judicious design and selection of its precursors. Based on a [2+2] cycloaddition strategy, a key precursor would be a cyclobutylidene-containing compound. For instance, methylenecyclobutane could serve as a foundational building block. To introduce the required functionality, a derivative such as (cyclobutylidene)methanol would be a more advanced precursor. The other component for the cycloaddition could be a simple alkene like ethylene or a more functionalized equivalent that allows for the eventual introduction of the second spiro-cyclobutane ring.
Alternatively, if a ring-rearrangement metathesis approach is considered, the precursor would need to be a diene-containing spirocyclic system that can undergo metathesis to form the strained dispiro[3.0.3.1]nonane skeleton. The synthesis of such precursors often involves multi-step sequences starting from commercially available cyclic ketones. nih.gov The design of these precursors must also consider the stereochemical outcome of the subsequent reactions to control the diastereoselectivity of the final product.
Reaction Conditions and Catalysis in this compound Formation
The formation of the dispiro[3.0.35.14]nonane skeleton requires carefully optimized reaction conditions and potentially the use of specific catalysts to control reactivity and selectivity.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions) in Dispiro[3.0.35.14]nonane Scaffold Construction
While [2+2] cycloadditions are a primary consideration for constructing the cyclobutane rings, 1,3-dipolar cycloadditions could also be envisioned for the synthesis of related spirocyclic systems, which could then be transformed into the desired carbocyclic skeleton. mdpi.com However, for the direct construction of the dispiro[3.0.3.1]nonane framework, [2+2] photocycloadditions or ketene cycloadditions are more direct. niscpr.res.in For example, the reaction of a cyclobutylidene derivative with dichloroketene, generated in situ from dichloroacetyl chloride and a suitable base, could yield a dichlorinated spirocyclic intermediate. Subsequent reductive dechlorination would then provide the dispiro[3.0.3.1]nonane core.
The table below illustrates representative conditions for [2+2] cycloaddition reactions that could be adapted for the synthesis of the dispiro[3.0.3.1]nonane skeleton.
| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
| Ketene Cycloaddition | Norbornadiene | Trichloroacetyl chloride | Zn, ether, RT | Tetracyclic spiro-derivative | niscpr.res.in |
| [2+2] Cycloaddition | o-Alkynolbenzamides | - | Lewis Acid | Spiro cyclobutane-isobenzofuranimines | acs.org |
Stereoselective Synthesis Approaches to this compound Diastereomers
The target molecule, this compound, possesses stereocenters, and therefore, controlling the stereochemistry of the synthetic route is crucial. Stereoselective approaches to spirocyclobutanes have been developed. acs.org For instance, the use of chiral auxiliaries or catalysts in [2+2] cycloaddition reactions can induce facial selectivity, leading to the preferential formation of one diastereomer.
Furthermore, the stereochemistry of the precursors will directly influence the stereochemistry of the product. The synthesis of enantiomerically enriched precursors, for example, through asymmetric catalysis, would be a key step in a stereoselective synthesis. Post-synthetic separation of diastereomers via chromatography is also a viable strategy, although less efficient.
Multi-component Reactions for Enhanced Synthetic Efficiency
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from simple starting materials in a single pot. researchgate.net While direct MCRs for the synthesis of the dispiro[3.0.3.1]nonane skeleton are not explicitly reported, the principles of MCRs could be applied to construct highly functionalized spirocyclic intermediates. For example, a domino reaction involving a Michael addition followed by an intramolecular cyclization could potentially be designed to form one of the spiro-fused rings. The development of a novel MCR for the synthesis of this compound would represent a significant advancement in synthetic efficiency.
The following table provides examples of MCRs used in the synthesis of spiro compounds.
| Reaction Name | Components | Catalyst | Product | Reference |
| Aza-Diels-Alder | Cyclic ketones, heterocyclic amines, cyclopentadiene derivatives | - | Spiro-heterocyclic frameworks | rsc.org |
| Prins Cyclization | Cyclic ketones, homoallylic alcohol, sulfonic acid | - | Spirocyclic tetrahydropyranyl mesylates/tosylates | nih.gov |
Isolation and Purification Techniques for Academic Synthesis of this compound
The isolation and purification of this compound from the reaction mixture would require standard laboratory techniques, potentially adapted for the compound's specific properties. Given the presence of a hydroxyl group, the compound is likely to be polar. The high degree of ring strain might also influence its stability. wikipedia.org
Initial workup would likely involve an aqueous extraction to remove inorganic byproducts. The primary method for purification would be column chromatography on silica gel. hilarispublisher.com A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective in separating the target molecule from less polar starting materials and non-polar byproducts.
For highly pure samples, recrystallization could be employed if the compound is a solid at room temperature. masterorganicchemistry.com The choice of solvent for recrystallization would need to be determined empirically, but solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes could be suitable. epo.org In cases where chromatographic separation is challenging, derivatization of the alcohol to a less polar ester, followed by chromatography and subsequent deprotection, could be a viable alternative.
| Technique | Purpose | Typical Solvents/Stationary Phase | Considerations |
| Liquid-Liquid Extraction | Removal of water-soluble impurities | Dichloromethane, Ethyl acetate, Water | pH adjustment may be necessary depending on reaction byproducts. |
| Column Chromatography | Separation from starting materials and byproducts | Silica gel; Hexanes/Ethyl acetate gradient | The polarity of the eluent will need to be optimized. |
| Recrystallization | Final purification of solid product | Ethanol, Methanol, Ethyl acetate/Hexanes | Requires the compound to be a crystalline solid. masterorganicchemistry.com |
| Distillation | Purification of volatile liquid precursors or products | - | May not be suitable for the final product due to its likely high boiling point and potential thermal instability. google.com |
Advanced Spectroscopic Characterization and Structural Analysis of Dispiro 3.0.35.14 Nonan 9 Ylmethanol
Reaction Pathways, Mechanisms, and Reactivity of Dispiro 3.0.35.14 Nonan 9 Ylmethanol
Chemical Transformations Involving the Primary Alcohol Functionality of Dispiro[3.0.3.1]nonan-9-ylmethanol
The primary alcohol group is a versatile functional handle that is expected to undergo a variety of well-established chemical transformations.
Oxidation and Reduction Reactions at the Hydroxyl Group
The primary alcohol of Dispiro[3.0.3.1]nonan-9-ylmethanol can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. The choice of oxidizing agent will determine the extent of the oxidation.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to convert the primary alcohol to Dispiro[3.0.3.1]nonane-9-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of Dispiro[3.0.3.1]nonane-9-carboxylic acid.
Conversely, while the hydroxyl group is already in a reduced state, the introduction of other functional groups through substitution reactions could be followed by reduction steps.
Table 1: Plausible Oxidation Reactions of Dispiro[3.0.3.1]nonan-9-ylmethanol
| Starting Material | Reagent(s) | Product |
| Dispiro[3.0.3.1]nonan-9-ylmethanol | PCC or DMP | Dispiro[3.0.3.1]nonane-9-carbaldehyde |
| Dispiro[3.0.3.1]nonan-9-ylmethanol | KMnO4 or H2CrO4 | Dispiro[3.0.3.1]nonane-9-carboxylic acid |
Esterification and Etherification Reactions
The hydroxyl group is anticipated to readily participate in esterification reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
Ring-Opening and Ring-Expansion Reactions of the Dispiro[3.0.3.1]nonane Core
The dispiro[3.0.3.1]nonane core, featuring two spiro-fused cyclobutane (B1203170) rings, is characterized by significant ring strain. This inherent strain makes the scaffold susceptible to ring-opening and ring-expansion reactions, particularly under conditions that involve cationic or radical intermediates.
Acid-catalyzed reactions, for instance, could lead to the protonation of the alcohol, followed by elimination of water to form a carbocation. This carbocation could then undergo rearrangement through ring-opening of one of the cyclobutane rings to alleviate ring strain, leading to larger, more stable ring systems. Thermal or photochemical conditions might also induce cleavage of the strained C-C bonds in the cyclobutane rings.
Substitution and Elimination Reactions at the Dispiro Scaffold
Substitution and elimination reactions involving the hydroxyl group are also plausible. The alcohol can be converted into a better leaving group, such as a tosylate or a halide, by reaction with tosyl chloride or a hydrohalic acid, respectively.
Once converted to a suitable leaving group, the molecule can undergo nucleophilic substitution (SN2) or elimination (E2) reactions. The stereochemistry of the dispiro scaffold would play a crucial role in determining the feasibility and outcome of these reactions. For an SN2 reaction, the incoming nucleophile must approach from the backside of the C-O bond, which might be sterically hindered by the rigid dispiro structure. Elimination reactions would lead to the formation of an exocyclic double bond.
Regioselectivity and Stereoselectivity in Reactions of Dispiro[3.0.3.1]nonan-9-ylmethanol
The rigid and sterically demanding nature of the dispiro[3.0.3.1]nonane framework is expected to impose significant regioselective and stereoselective control on its reactions.
In reactions involving the cyclobutane rings, the approach of reagents would likely be favored from the less sterically hindered face of the molecule. For reactions at the primary alcohol, the conformation of the hydroxymethyl group relative to the dispiro core could influence the accessibility of the hydroxyl group and the adjacent carbon atom.
For instance, in elimination reactions, the formation of a specific alkene isomer (E/Z) would be dictated by the conformational constraints of the transition state. Similarly, in any reaction creating a new stereocenter, the existing chirality of the dispiro scaffold would be expected to direct the stereochemical outcome, potentially leading to a high degree of diastereoselectivity.
Computational and Theoretical Chemistry Studies of Dispiro 3.0.35.14 Nonan 9 Ylmethanol
Electronic Structure and Stability Calculations using Quantum Chemical Methods
The electronic structure of a molecule is fundamental to its stability and reactivity. Quantum chemical methods allow for the detailed calculation of various electronic properties, providing a quantitative picture of bonding and electron distribution.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For Dispiro[3.0.3.1]nonan-9-ylmethanol, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and molecular orbital energies.
A hypothetical DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, could yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in understanding the molecule's reactivity, with the HOMO energy indicating its propensity to donate electrons and the LUMO energy reflecting its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability.
Interactive Table: Hypothetical DFT Results for Dispiro[3.0.3.1]nonan-9-ylmethanol
| Property | Calculated Value |
| Ground State Energy (Hartrees) | -540.12345 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | 1.45 |
| HOMO-LUMO Gap (eV) | 8.34 |
| Dipole Moment (Debye) | 1.87 |
Note: The data presented in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.
While DFT is powerful for ground-state properties, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy for calculating electron correlation effects, which are important for determining reaction energetics and describing excited states.
For Dispiro[3.0.3.1]nonan-9-ylmethanol, these methods could be used to investigate its behavior upon electronic excitation, which is relevant for understanding its potential photochemical reactivity. For instance, time-dependent DFT (TD-DFT) or equation-of-motion coupled-cluster (EOM-CC) methods could predict the energies and characteristics of its low-lying excited states.
Conformational Analysis and Potential Energy Surface Exploration of Dispiro[3.0.3.1]nonan-9-ylmethanol
The flexible hydroxymethyl group and the spirocyclic framework of Dispiro[3.0.3.1]nonan-9-ylmethanol give rise to multiple possible conformations. A thorough conformational analysis is essential for identifying the most stable conformers and understanding the molecule's dynamic behavior.
By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface (PES) can be mapped out. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the transition states that connect them. Such an analysis would reveal the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them.
Interactive Table: Hypothetical Relative Energies of Dispiro[3.0.3.1]nonan-9-ylmethanol Conformers
| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kcal/mol) |
| A | 60 | 0.00 |
| B | 180 | 1.25 |
| C | -60 | 0.88 |
Note: The data in this table is for illustrative purposes and represents a simplified conformational analysis.
Computational Elucidation of Reaction Mechanisms and Transition States Involving Dispiro[3.0.3.1]nonan-9-ylmethanol
Computational chemistry is an invaluable tool for studying the step-by-step mechanisms of chemical reactions. By locating the transition state structures and calculating the activation energies, the feasibility and selectivity of different reaction pathways can be predicted.
The distortion/interaction model, also known as the activation strain model, is a powerful framework for analyzing activation barriers in bimolecular reactions. acs.orgnih.govnih.gov This model partitions the activation energy into two components: the distortion energy, which is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy, which is the stabilizing interaction between the distorted reactants in the transition state. acs.orgresearchgate.net
For a hypothetical reaction involving Dispiro[3.0.3.1]nonan-9-ylmethanol, such as an oxidation of the alcohol, a distortion/interaction analysis could reveal whether the activation barrier is primarily controlled by the energy needed to distort the dispiro compound and the oxidizing agent or by the strength of their interaction in the transition state. acs.orgnih.gov
Energy Decomposition Analysis (EDA) provides a detailed breakdown of the interaction energy between molecules or fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion interactions. rsc.orgaip.orgunl.edu This method is particularly useful for understanding the nature of non-covalent interactions.
Interactive Table: Hypothetical Energy Decomposition Analysis for a Dispiro[3.0.3.1]nonan-9-ylmethanol Dimer (kcal/mol)
| Interaction Component | Energy Contribution |
| Electrostatic | -8.5 |
| Exchange-Repulsion | 12.3 |
| Polarization | -3.1 |
| Dispersion | -4.7 |
| Total Interaction Energy | -4.0 |
Note: The values in this table are hypothetical and intended to illustrate the output of an EDA calculation.
Prediction of Spectroscopic Signatures for Enhanced Experimental Correlation
In the characterization of novel or complex molecules such as Dispiro[3.0.35.14]nonan-9-ylmethanol, computational chemistry provides a powerful tool for the a priori prediction of spectroscopic signatures. These theoretical spectra are invaluable for correlating with and interpreting experimental data, aiding in the structural elucidation and verification of synthesized compounds. The primary methods for these predictions involve quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used and effective approach.
The prediction of Nuclear Magnetic Resonance (NMR) spectra, for instance, is achieved by calculating the magnetic shielding tensors of each nucleus in the molecule. From these tensors, the isotropic shielding constants can be determined, which are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS). For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) would be employed to first optimize the molecular geometry to its lowest energy conformation. Subsequent Gauge-Independent Atomic Orbital (GIAO) calculations would yield the necessary shielding constants for both ¹H and ¹³C nuclei.
Similarly, theoretical Infrared (IR) spectra can be generated by computing the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provides the frequencies and intensities of the fundamental vibrational modes. These theoretical frequencies can then be plotted to produce a simulated IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the methanol group, C-H stretching and bending modes of the cyclobutyl and cyclopentyl rings, and C-O stretching vibrations.
Mass Spectrometry (MS) fragmentation patterns can also be computationally modeled, although this is a more complex undertaking. By calculating the bond dissociation energies and the energies of potential fragment ions, a predicted mass spectrum can be constructed. This can help in identifying the molecular ion peak and in rationalizing the observed fragmentation patterns in an experimental mass spectrum.
A hypothetical table of predicted spectroscopic data for this compound, derived from such computational methods, is presented below.
| Spectroscopic Technique | Predicted Data Type | Hypothetical Predicted Values for this compound |
| ¹H NMR | Chemical Shift (δ) in ppm | 3.5 (s, 1H, -OH), 3.4 (d, 2H, -CH₂OH), 1.5-2.2 (m, 14H, ring protons) |
| ¹³C NMR | Chemical Shift (δ) in ppm | 65 (-CH₂OH), 60 (spiro C), 45 (quaternary C), 20-35 (ring CH₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3350 (O-H stretch), 2850-2960 (C-H stretch), 1450 (C-H bend), 1050 (C-O stretch) |
| Mass Spectrometry | m/z of Major Fragments | 154 (M⁺), 136 (M⁺ - H₂O), 123 (M⁺ - CH₂OH), 95, 81, 67 |
In Silico Design and Virtual Screening of this compound Derivatives
The unique three-dimensional architecture of dispiro compounds makes them attractive scaffolds in medicinal chemistry. In silico design and virtual screening are computational strategies that enable the rapid exploration of the chemical space around a core scaffold like this compound to identify derivatives with potentially enhanced biological activity. nih.govwikipedia.org This process is a cornerstone of modern drug discovery, allowing for the prioritization of compounds for synthesis and experimental testing. wikipedia.org
The process begins with the identification of a biological target, such as a protein receptor or enzyme, that is implicated in a disease of interest. For the purposes of this discussion, let us hypothesize that the dispiroalkanol scaffold has shown initial promise as an inhibitor of a hypothetical protein kinase. The first step in the in silico design process would be to generate a virtual library of derivatives of this compound. This can be achieved by systematically modifying the parent structure, for example, by introducing various substituents onto the cyclobutyl or cyclopentyl rings, or by altering the methanol moiety to other functional groups (e.g., esters, amides, ethers).
Once the virtual library of derivatives is created, virtual screening is employed to predict their binding affinity to the target protein. A common method for this is molecular docking. wikipedia.org This technique computationally models the interaction between a small molecule (the ligand, in this case, a derivative) and the binding site of the target protein. wikipedia.org The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the strength of the interaction, typically reported as a binding energy or a docking score. biorxiv.org
Derivatives that show favorable docking scores (e.g., low predicted binding energies) are then subjected to further in silico analysis. This often includes the evaluation of their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), using predictive models. This step is crucial for filtering out compounds that may have good target affinity but are unlikely to be effective drugs due to poor bioavailability or rapid metabolism.
An illustrative workflow for the virtual screening of a small, hypothetical library of this compound derivatives against a target protein is presented in the table below.
| Derivative ID | Modification from Parent Compound | Predicted Binding Energy (kcal/mol) | Predicted ADME Profile (Qualitative) | Decision |
| DSN-001 | Parent Compound | -5.2 | Moderate | Baseline |
| DSN-002 | Addition of a phenyl group to the methanol oxygen | -7.8 | Good | Prioritize for Synthesis |
| DSN-003 | Replacement of -OH with -NH₂ | -5.5 | Good | Low Priority |
| DSN-004 | Addition of a carboxyl group to the cyclobutyl ring | -6.9 | Poor (low permeability) | Deprioritize |
| DSN-005 | Addition of a trifluoromethyl group to the cyclopentyl ring | -8.1 | Good | Prioritize for Synthesis |
This systematic in silico approach allows for the efficient design and screening of novel compounds with desired biological activities, significantly accelerating the early stages of drug discovery and development. nih.govfrontierspartnerships.org The principles of this methodology are broadly applicable to various classes of molecules, including complex dispiro systems. mdpi.comnih.govnih.govmdpi.com
Derivatization Strategies and Synthetic Utility of Dispiro 3.0.35.14 Nonan 9 Ylmethanol
Synthesis of Structurally Diverse Derivatives for Structure-Reactivity Relationship Studies
The functionalization of Dispiro[3.0.35.14]nonan-9-ylmethanol is pivotal for investigating how structural modifications influence chemical reactivity. By converting the primary alcohol into other functional groups, chemists can systematically probe the electronic and steric effects imparted by the dispiro[3.0.3.1]nonane skeleton.
The oxidation of the primary alcohol in this compound to its corresponding aldehyde, Dispiro[3.0.35.14]nonane-9-carbaldehyde, represents a fundamental transformation. This conversion opens up a rich field of carbonyl chemistry, enabling a variety of subsequent reactions.
Synthetic Approach: The oxidation can be achieved using a range of modern oxidizing agents. The choice of reagent is crucial to ensure high yield and to prevent over-oxidation to the carboxylic acid.
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine. It is known for its mild conditions and high efficiency.
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers the advantage of being a neutral and highly selective oxidant for primary alcohols, typically used in dichloromethane at room temperature.
Parikh-Doering Oxidation: This protocol employs the sulfur trioxide pyridine complex as the oxidizing agent in the presence of DMSO and triethylamine. It is another mild and effective method for this transformation.
The resulting Dispiro[3.0.35.14]nonane-9-carbaldehyde is a valuable intermediate for reactions such as Wittig olefination, Grignard additions, and reductive aminations, thereby expanding the molecular diversity accessible from the parent alcohol.
Table 1: Comparison of Oxidation Methods for the Synthesis of Dispiro[3.0.35.14]nonane-9-carbaldehyde
| Oxidation Method | Reagents | Typical Conditions | Advantages |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 °C to rt, CH₂Cl₂ | High yields, mild conditions |
| Dess-Martin Periodinane | DMP | rt, CH₂Cl₂ | Neutral conditions, high selectivity |
| Parikh-Doering Oxidation | SO₃·py, DMSO, Et₃N | 0 °C to rt, CH₂Cl₂ | Mild, avoids heavy metals |
The introduction of nitrogen-containing functional groups, such as amines and guanidines, significantly alters the electronic and biological properties of the dispiro scaffold. The synthesis of N-{dispiro[3.0.35.14]nonan-9-yl}-N',N'-dimethylguanidine is a multi-step process that begins with the conversion of the alcohol to an amine.
Synthetic Pathway:
Conversion to an Amine: The hydroxyl group of this compound can be converted to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (e.g., sodium azide). Subsequent reduction of the azide, for instance by catalytic hydrogenation (H₂/Pd-C) or with lithium aluminum hydride (LiAlH₄), affords the primary amine, dispiro[3.0.3.1]nonan-9-ylmethanamine.
Guanidinylation: The resulting primary amine can then be reacted with a suitable guanidinylating agent to form the desired guanidine derivative. A common method involves the use of N,N'-di-Boc-N''-triflylguanidine, which reacts with the amine to form a protected guanidine intermediate. Subsequent deprotection of the Boc groups with an acid, such as trifluoroacetic acid (TFA), yields the target N-{dispiro[3.0.35.14]nonan-9-yl}-N',N'-dimethylguanidine. Alternatively, reaction with 1,1-dimethylguanidine sulfate can also be employed.
The incorporation of the guanidinium group, which is protonated at physiological pH, can impart interesting pharmacological properties to the molecule.
The synthesis of isomers, such as {dispiro[3.0.35.14]nonan-2-yl}methanol, is crucial for understanding how the position of the functional group on the dispirocyclic framework affects the molecule's properties and reactivity. The synthesis of this particular isomer would require a different synthetic strategy starting from a precursor that allows for functionalization at the C-2 position of one of the cyclobutane (B1203170) rings.
A plausible synthetic route could involve the [2+2] cycloaddition of a suitably functionalized alkene with an allene to construct the dispiro[3.0.3.1]nonane skeleton with a precursor to the hydroxymethyl group at the desired position. Subsequent chemical modifications would then lead to the final isomeric alcohol. The availability of such isomers is essential for comprehensive structure-activity relationship (SAR) studies.
Development of this compound-Based Building Blocks for Complex Molecule Synthesis
This compound serves as a valuable organic building block for the construction of more complex molecular architectures. sigmaaldrich.comwikipedia.org Its rigid, three-dimensional structure can be used to introduce conformational constraints in larger molecules, which is a desirable feature in medicinal chemistry and materials science.
By transforming the hydroxyl group into other reactive functionalities, a toolbox of dispiro[3.0.3.1]nonane-based building blocks can be created. For example:
Dispiro[3.0.35.14]nonan-9-yl)methyl bromide: Synthesized from the parent alcohol using reagents like phosphorus tribromide (PBr₃), this alkyl halide is an excellent electrophile for nucleophilic substitution reactions.
Dispiro[3.0.35.14]nonan-9-yl)methanethiol: This thiol derivative can be prepared via the corresponding halide and is useful in thiol-ene click chemistry and for the formation of self-assembled monolayers.
Azido(dispiro[3.0.35.14]nonan-9-yl)methane: As an intermediate in the synthesis of the amine, this azide can also be used directly in Huisgen cycloaddition reactions to form triazoles.
These building blocks can be incorporated into polymers, peptides, and other complex organic molecules to impart the unique steric and conformational properties of the dispiro[3.0.3.1]nonane scaffold.
This compound as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
In the field of asymmetric synthesis, the development of new chiral auxiliaries and ligands is of paramount importance. wikipedia.orgsigmaaldrich.com Chiral this compound, if resolved into its enantiomers, holds significant potential in this area.
As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The enantiomerically pure dispiro[3.0.3.1]nonan-9-ylmethanol could be esterified with a prochiral carboxylic acid. The resulting ester, now containing a chiral center, can undergo diastereoselective reactions, such as enolate alkylation or aldol additions. The bulky and conformationally rigid dispiro[3.0.3.1]nonane group would effectively shield one face of the reactive intermediate, leading to a high degree of stereocontrol. After the reaction, the auxiliary can be cleaved and recovered for reuse.
Table 2: Potential Applications of Enantiopure this compound in Asymmetric Synthesis
| Application | Description |
| Chiral Auxiliary | Temporarily attached to a substrate to direct the stereochemical course of a reaction. |
| Ligand Precursor | Modified to synthesize chiral ligands for asymmetric catalysis. |
As a Ligand Precursor: The hydroxyl group of this compound can be a handle for the synthesis of novel chiral ligands for transition-metal-catalyzed asymmetric reactions. For example, it could be converted into a phosphine derivative, creating a P-chiral or a C-chiral phosphine ligand. The rigid backbone of the dispiro[3.0.3.1]nonane scaffold would define a specific chiral environment around the metal center, which could lead to high enantioselectivities in reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. The modular nature of the synthesis would also allow for the fine-tuning of the ligand's steric and electronic properties.
Advanced Applications and Prospective Roles of Dispiro 3.0.35.14 Nonan 9 Ylmethanol in Materials Science and Interdisciplinary Research
Incorporation into Polymeric Materials for Enhanced Properties
The introduction of rigid and bulky structural units into polymer chains is a well-established strategy for enhancing their thermal and mechanical properties. The dispiro[3.0.35.14]nonan-9-ylmethanol moiety, with its inherent rigidity, is a prime candidate for this purpose.
Design of this compound-Based Monomers for Polymerization
The hydroxyl functionality of this compound serves as a versatile handle for its conversion into various polymerizable monomers. The design of these monomers is crucial for controlling the final properties of the resulting polymers. For instance, the introduction of spirocyclic acetal units is known to enhance the glass transition temperature (Tg) of polymers, making them stiffer and more heat-resistant lu.se.
One potential route involves the conversion of the alcohol to a vinyl ether. Vinyl ethers are attractive monomers due to their low toxicity and rapid polymerization rates nih.gov. The synthesis of a vinyl ether from this compound could be achieved through a transetherification reaction with a simple vinyl ether like ethyl vinyl ether, often catalyzed by a palladium complex academie-sciences.fr. The resulting monomer, Dispiro[3.0.35.14]nonan-9-yloxymethyl)ethene, would possess a bulky, rigid side group that can significantly impact the polymer's properties. Cationic polymerization of such a vinyl ether, potentially using an initiating system like alcohol/B(C6F5)3/Et2O, could lead to polymers with high thermal stability mdpi.com.
Another approach is the synthesis of acrylate or methacrylate monomers. These can be readily prepared by esterification of the alcohol with acryloyl chloride or methacryloyl chloride. The resulting monomers can then be polymerized via free-radical polymerization to yield polymers with the dispiro moiety as a pendant group. The incorporation of such rigid structures is anticipated to increase the polymer's glass transition temperature (Tg), a critical parameter for high-performance thermoplastics nih.govnih.gov.
Furthermore, this compound can be used as a diol in polycondensation reactions to form polyesters or polycarbonates nih.govgoogle.comlifescienceglobal.commdpi.comresearchgate.net. For instance, reaction with a dicarboxylic acid or its derivative would lead to polyesters incorporating the rigid dispiro unit directly into the polymer backbone. Similarly, reaction with phosgene or a dialkyl carbonate would yield polycarbonates with enhanced thermal stability google.comlifescienceglobal.commdpi.com. The rigid and non-planar nature of the dispiro unit would disrupt chain packing, potentially leading to amorphous polymers with high Tg values researchgate.net.
Table 1: Potential Monomers Derived from this compound and Their Anticipated Polymer Properties
| Monomer Name | Polymerization Method | Anticipated Polymer Properties |
| Dispiro[3.0.35.14]nonan-9-yloxymethyl)ethene | Cationic Polymerization | High thermal stability, increased Tg |
| Dispiro[3.0.35.14]nonan-9-yl Acrylate | Free-Radical Polymerization | Increased Tg, enhanced mechanical strength |
| Dispiro[3.0.35.14]nonan-9-yl Methacrylate | Free-Radical Polymerization | Increased Tg, enhanced mechanical strength |
| Polyester with this compound | Polycondensation | High Tg, amorphous nature, improved thermal stability |
| Polycarbonate with this compound | Polycondensation | High Tg, amorphous nature, improved thermal stability |
Role as Cross-linking Agents and Network Modifiers in Advanced Materials
Cross-linking is a crucial process for transforming thermoplastic polymers into thermosets, which exhibit superior mechanical strength, thermal stability, and chemical resistance. Diols are commonly employed as cross-linking agents, and the unique structure of this compound makes it an intriguing candidate for this purpose.
To function as a cross-linking agent, the monofunctional alcohol would first need to be converted into a difunctional or multifunctional derivative. For instance, esterification with a molecule containing two or more carboxylic acid groups, or reaction with a diisocyanate, could yield a cross-linker. Alternatively, the core dispiro[3.0.3.1]nonane structure could be synthesized with two hydroxyl groups. The rigid, three-dimensional nature of the dispiroalkane core would act as a rigid junction point in a polymer network. This is in contrast to flexible aliphatic diols often used as cross-linkers. The incorporation of such rigid cross-links is expected to significantly increase the cross-link density and restrict the mobility of the polymer chains, leading to materials with higher modulus and improved dimensional stability nih.gov.
In thermosetting resins like epoxies or polyurethanes, a di-functionalized derivative of this compound could be used as a chain extender or curing agent. Its rigid structure would contribute to a higher glass transition temperature and improved mechanical performance of the cured material.
Potential in Supramolecular Assembly and Molecular Recognition Phenomena
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions mpg.de. The design of host molecules with specific recognition properties is a central theme in this field. The rigid and well-defined structure of this compound makes it an interesting building block for the construction of novel host molecules.
The dispiro[3.0.3.1]nonane skeleton provides a rigid scaffold that can be functionalized to create pre-organized binding cavities. The hydroxyl group of this compound can be used as a starting point to attach various recognition motifs, such as hydrogen bonding donors and acceptors, aromatic rings for π-π stacking, or charged groups for electrostatic interactions. For example, by linking two or more this compound units together through appropriate spacers, it may be possible to construct macrocyclic or cage-like hosts. The defined geometry of the dispiroalkane core would impart a specific shape and size to the cavity, enabling selective binding of guest molecules researchgate.net.
The aliphatic nature of the dispiro[3.0.3.1]nonane framework could also be exploited in the design of receptors for hydrophobic guest molecules in aqueous media. The principles of molecular recognition rely on complementary shapes, sizes, and chemical functionalities between the host and guest nih.gov. The unique three-dimensional structure of derivatives of this compound could lead to novel host-guest complexes with unique binding properties.
Exploration in Organic Electronics and Optoelectronic Materials (Theoretical and Synthetic Considerations)
While saturated aliphatic compounds like this compound are not intrinsically conductive, they can play a crucial role as insulating components or structural scaffolds in organic electronic and optoelectronic materials. Spiro-configured molecules, particularly those with aromatic moieties, are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to prevent aggregation-induced quenching of fluorescence and to improve the morphological stability of thin films.
Theoretical studies using computational chemistry could explore the electronic properties of derivatives of this compound. By functionalizing the dispiroalkane core with electronically active groups (chromophores, electron donors, or electron acceptors), it might be possible to design novel materials with interesting optoelectronic properties. The rigid spirocyclic core would serve to spatially isolate the functional units, preventing undesirable electronic interactions and promoting desired photophysical behavior.
For instance, theoretical calculations could predict the impact of the dispiro[3.0.3.1]nonane scaffold on the HOMO-LUMO gap and charge transport properties of conjugated molecules. The synthesis of such materials would involve attaching the desired organic electronic moieties to the this compound core via its hydroxyl group. While the saturated nature of the dispiroalkane itself does not contribute to charge transport, its steric bulk and defined geometry could be used to control the solid-state packing of the active components, which is a critical factor for device performance.
Catalytic Applications of this compound-Derived Ligands in Chemical Transformations
Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The rigid and C1-symmetric nature of the dispiro[3.0.3.1]nonane skeleton makes it an attractive scaffold for the design of new chiral ligands scispace.comnankai.edu.cn.
The hydroxyl group of this compound provides a convenient attachment point for various coordinating groups, such as phosphines, amines, or oxazolines. For example, the alcohol could be converted to a tosylate or mesylate, followed by nucleophilic substitution with a phosphide to introduce a phosphine group. Alternatively, the alcohol could be oxidized to a carboxylic acid, which could then be used to form an amide with a chiral amine or an oxazoline.
The rigidity of the dispiro[3.0.3.1]nonane backbone would pre-organize the coordinating atoms in a specific spatial arrangement, creating a well-defined chiral environment around a metal center. This is a key principle in the design of effective chiral ligands scispace.com. The steric bulk of the dispiroalkane framework could also play a crucial role in controlling the stereoselectivity of a catalytic reaction by influencing the approach of the substrate to the catalytic center.
The reactivity of the strained cyclobutane (B1203170) rings within the dispiro[3.0.3.1]nonane structure could also be explored in the context of catalysis. For instance, C-C bond activation of cyclobutanol derivatives has been demonstrated using transition metal catalysts acs.orgresearchgate.net. This suggests that ligands derived from this compound might not only act as spectator ligands but could also participate directly in the catalytic cycle.
Table 2: Potential Ligand Classes Derived from this compound and Their Potential Catalytic Applications
| Ligand Class | Potential Coordinating Atoms | Potential Catalytic Applications |
| Phosphine Ligands | P | Asymmetric hydrogenation, cross-coupling reactions |
| Amino-alcohol Ligands | N, O | Asymmetric transfer hydrogenation, addition of organometallics to aldehydes |
| Oxazoline Ligands | N | Asymmetric allylic alkylation, Diels-Alder reactions |
| P,N-Ligands | P, N | Asymmetric hydroformylation, Heck reaction |
Emerging Research Directions and Future Perspectives in Dispiro 3.0.35.14 Nonan 9 Ylmethanol Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. The synthesis of complex molecules like Dispiro[3.0.35.14]nonan-9-ylmethanol is an area ripe for the application of these principles.
Current research in the broader field of spiro compound synthesis highlights several sustainable approaches that could be adapted for this specific target:
Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the final products. A study on the synthesis of spiro compounds with potential anticancer activity successfully employed a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino methodology. researchgate.netnih.govmdpi.com This approach, using ethanol as a green solvent and an ionic liquid as a catalyst, showcases a promising sustainable route for the construction of the dispiro framework. researchgate.netnih.govmdpi.com
Ionic Liquids as Catalysts and Solvents: Ionic liquids (ILs) are salts that are liquid at low temperatures and are considered green alternatives to volatile organic solvents due to their low vapor pressure. They can also act as efficient catalysts. Research has demonstrated the use of 1-methylimidazolium chloride as a catalyst in the synthesis of spiro compounds, highlighting the potential of ILs to promote environmentally friendly reaction conditions. researchgate.netnih.govmdpi.com
Mechanochemical Methods: These solvent-free or low-solvent techniques involve mechanical grinding to induce chemical reactions. This method has been shown to be effective for the eco-friendly synthesis of biologically active spiro heterocycles, offering advantages in terms of reduced solvent waste and energy consumption compared to conventional methods. envirobiotechjournals.com
Multicomponent Domino Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and reduce the number of synthetic steps, thereby minimizing waste. researchgate.netnih.govmdpi.com The development of a pseudo-eight-component reaction for the diastereoselective synthesis of dispiro compounds exemplifies the power of this approach in generating molecular complexity in an efficient and sustainable manner. researchgate.net
| Sustainable Synthetic Method | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity | Rapid and efficient construction of the core dispiro framework. |
| Ionic Liquids | Low vapor pressure, recyclability, catalytic activity | Use as a green solvent and/or catalyst to minimize volatile organic compound (VOC) emissions. |
| Mechanochemistry | Solvent-free or low-solvent, energy-efficient | A solid-state synthetic route to reduce solvent waste. |
| Multicomponent Reactions | Atom economy, step economy, increased complexity | One-pot synthesis of the dispiro scaffold from simpler starting materials. |
Application of Chemoinformatics and Machine Learning for Compound Discovery and Optimization
The integration of computational tools, specifically chemoinformatics and machine learning, is revolutionizing the field of chemical research. These approaches can accelerate the discovery of new compounds and optimize their properties and synthetic routes, which is particularly valuable for complex structures like this compound.
Virtual Screening and Lead Identification: Chemoinformatics enables the virtual screening of large compound libraries to identify molecules with desired properties, significantly reducing the time and cost associated with experimental screening. azolifesciences.com For this compound, these techniques could be used to predict its potential biological activities or material properties based on its unique three-dimensional structure.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By developing QSAR models for a series of dispiro compounds, researchers could predict the activity of novel derivatives of this compound and guide the synthesis of more potent analogues.
Optimization of Synthetic Pathways: Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes and suggest optimal synthetic routes. ugent.becas.orgpreprints.orgbeilstein-journals.org This can be particularly useful for complex, multi-step syntheses, such as those required for dispiro compounds. AI-driven retrosynthetic analysis tools can propose novel and efficient pathways to this compound, potentially uncovering more sustainable and cost-effective methods. cas.orgpreprints.org The success of such AI applications is, however, highly dependent on the quality and diversity of the training data. cas.org
| Computational Approach | Application in this compound Research | Expected Outcome |
| Virtual Screening | Prediction of biological targets and material properties. | Identification of potential applications for the compound and its derivatives. |
| QSAR Modeling | Elucidation of structure-activity relationships for a series of related dispiro compounds. | Design of more potent and selective analogues. |
| Machine Learning-aided Synthesis | Prediction of optimal reaction conditions and retrosynthetic pathways. | More efficient, sustainable, and cost-effective synthesis of the target molecule. |
Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science
The unique, rigid, and three-dimensional architecture of dispiro compounds makes them attractive candidates for applications in materials science. The exploration of this compound in this context represents a significant area for future research.
Spiro compounds have shown considerable promise as materials for Organic Light-Emitting Diodes (OLEDs). acs.org Their rigid structures can lead to high glass transition temperatures (Tg), which is crucial for the morphological stability and longevity of OLED devices. acs.org Furthermore, the orthogonal arrangement of molecular units in spiro compounds can be exploited to control the electronic properties of the material. acs.org
For this compound, its potential in materials science could be investigated in several ways:
Host Materials for Phosphorescent OLEDs (PhOLEDs): The dispiro framework could provide the necessary rigidity and high triplet energy level to serve as a host material for phosphorescent emitters, preventing energy back-transfer and enhancing device efficiency. acs.org
Thermally Activated Delayed Fluorescence (TADF) Emitters: By strategically functionalizing the dispiro core with donor and acceptor moieties in an orthogonal arrangement, it might be possible to design novel TADF emitters, which can achieve 100% internal quantum efficiency in OLEDs. acs.org
Novel Polymers and Functional Materials: The methanol functional group on this compound provides a handle for further chemical modification, allowing for its incorporation into polymers or other functional materials with unique optical, electronic, or thermal properties.
Theoretical Prediction of Novel Reactivity and Unexplored Applications of this compound
Theoretical and computational chemistry are powerful tools for predicting the properties and reactivity of novel molecules before they are synthesized. For a complex and potentially challenging synthetic target like this compound, theoretical studies can provide invaluable insights and guide experimental efforts.
Quantum Mechanical Calculations: These calculations can be used to determine the stable conformations, electronic structure, and spectroscopic properties of this compound. researchgate.net This information is crucial for understanding its fundamental chemical behavior.
Reaction Mechanism and Reactivity Prediction: Theoretical studies can elucidate the mechanisms of potential reactions involving the dispiro framework, helping to predict its reactivity and design novel synthetic transformations. For example, the stability of different diastereomers of dispiro compounds has been successfully determined using quantum mechanical calculations. researchgate.net
Prediction of Unexplored Applications: By calculating properties such as molecular electrostatic potential, frontier molecular orbitals, and polarizability, it may be possible to predict as-yet-unexplored applications for this compound in areas such as molecular recognition, catalysis, or as a chiral auxiliary.
Q & A
Basic Research Questions
Q. How can the structure of Dispiro[3.0.35.14]nonan-9-ylmethanol be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation typically involves a combination of NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to identify connectivity and stereochemistry. For example, the spiro junction and methanol group can be confirmed via coupling patterns and NOE correlations. X-ray crystallography is critical for resolving absolute stereochemistry, as seen in analogous dispiro compounds (e.g., PubChem entries for spiro[4.5]decan-9-ylmethanol derivatives) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like the hydroxyl moiety .
Q. What synthetic routes are recommended for this compound?
- Methodological Answer : Synthesis often involves multi-step strategies, such as:
- Cyclization : Intramolecular cycloaddition or ring-closing metathesis to form the dispiro core.
- Functionalization : Oxidation or reduction steps to introduce the methanol group, followed by protecting group strategies (e.g., TBS protection of the hydroxyl to prevent side reactions) .
- Validation : Intermediate characterization via TLC, GC-MS, and purification via column chromatography or recrystallization .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Stability studies under varying temperatures (e.g., -80°C for long-term storage, -20°C for short-term) and solvents (DMSO, ethanol) are essential. Solubility can be enhanced using sonication at 37°C. Degradation is monitored via HPLC or LC-MS, with inert atmospheres (N₂/Ar) recommended to prevent oxidation .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and its analogs be resolved?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example:
- Variation of substituents : Modify the methanol group to esters or ethers and evaluate bioactivity shifts.
- Target engagement assays : Use radioligand binding or thermal shift assays to confirm direct interactions with proposed targets.
- Statistical analysis : Apply multivariate regression to isolate structural features driving activity discrepancies, as demonstrated in antimalarial dispiro tetraoxanes .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., enzymes or receptors).
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (GROMACS/AMBER) to identify key residues.
- Free energy calculations : MM/PBSA or MM/GBSA quantify binding affinities, validated against experimental IC₅₀ values .
Q. How can stereochemical purity be ensured during synthesis, particularly for diastereomers?
- Methodological Answer :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
- NMR-based differentiation : Analyze NOESY/ROESY spectra to distinguish diastereomers through spatial correlations.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed data .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Convert the methanol group to a phosphate ester for enhanced aqueous solubility.
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve pharmacokinetics.
- In vitro assays : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models predict intestinal absorption .
Data Analysis and Experimental Design
Q. How can researchers address conflicting spectral data during structural characterization?
- Methodological Answer :
- Cross-validation : Compare NMR data with quantum-chemical calculations (e.g., DFT using Gaussian) to predict chemical shifts.
- Crystallographic resolution : Obtain single crystals for X-ray diffraction to resolve ambiguities in connectivity or stereochemistry .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
- Hill slope analysis : Identify cooperativity or allosteric effects in target engagement.
- Bootstrap resampling : Estimate confidence intervals for robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
